molecular formula C18H14N4OS B612088 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one CAS No. 1533426-72-0

5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one

Numéro de catalogue B612088
Numéro CAS: 1533426-72-0
Poids moléculaire: 334.39
Clé InChI: NEEVCWPRIZJJRJ-AYKLPDECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DNA ligase IV seals double-strand breaks during the process of nonhomologous end-joining in DNA repair. Inhibiting this function in cancer cells is one strategy to prevent deleterious cell growth. SCR7 is a small molecule inhibitor of DNA ligase IV that prevents nonhomologous end-joining by interfering with ligase binding and activating apoptosis. It also inhibits ligase III, but does not affect the activity of T4 DNA ligase or ligase I. SCR7 has been used to increase the rate of homology directed repair triggered by DNA double-strand breaks and to inhibit cancer cell growth in vitro (IC50s = 8-120 µM) and in mouse models when co-administered with double-strand break-inducing therapeutic compounds.
SCR7 is a specific DNA Ligase IV inhibitor. SCR7 inhibits end joining of double strand breaks in diverse cell types resulting in tumour regression by activation of p53 mediated apoptosis. Notably SCR7 treatment did not result in any adverse effects in mice and did not inhibit Ligase III. The therapeutic efficacy of SCR7 could be enhanced by specific delivery of SCR7 to the tumour tissue and as adjuvant cancer therapy. SCR7 appears to be a potential cytotoxic anti-cancer drug candidate that can be used either alone or in combination with conventional DNA damaging drugs, owing to its specificity and absence of adverse effects in mice model.

Applications De Recherche Scientifique

Enhancing Gene Editing Efficiency

SCR7 has been found to enhance gene editing directed by CRISPR–Cas9 and single-stranded oligodeoxynucleotides (ssODN) in human cancer cells . The use of SCR7 treatment increased targeted insertion efficiency threefold in transfected cells compared to those without SCR7 treatment .

Improving Homology-Directed Repair (HDR)

SCR7 plays a significant role in improving the efficiency of HDR, a mechanism that is essential for precise genome editing . The study showed that SCR7 treatment significantly improved HDR efficiency during Cas9-mediated HDR repair of the mutated eGFP gene in the HEK293T cell line .

Increasing Targeted Gene Mutation Correction

The use of SCR7 in combination with other tools has been shown to greatly improve the efficiency of HDR and targeted gene mutation correction at both the GFP-silent mutation and the β-catenin Ser45 deletion mutation cells .

Inhibiting DNA Ligase IV

SCR7 is known to inhibit DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair . This inhibition can increase the efficiency of HDR, making it a valuable tool in genome editing .

Enhancing Efficiency of CRISPR/Cas9-Directed Gene Editing

A combination of co-expression vector, ssODN, and ligase IV inhibitor (SCR7) can markedly improve the CRISPR/Cas9-directed gene editing, which should have significant application in targeted gene editing and genetic disease therapy .

Potential Use in Cancer Research

Due to its ability to inhibit DNA Ligase IV and enhance HDR, SCR7 has potential applications in cancer research . By improving the efficiency of gene editing, SCR7 could potentially be used to correct gene mutations that contribute to cancer.

Propriétés

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVCWPRIZJJRJ-LWRDCAMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

1417353-16-2
Record name 1417353-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Reactant of Route 4
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one

Q & A

Q1: What is the primary mechanism of action of SCR7?

A1: SCR7 primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].

Q2: What are the downstream effects of SCR7-mediated NHEJ inhibition?

A2: Inhibition of NHEJ by SCR7 leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].

Q3: What is the molecular formula and weight of SCR7?

A3: SCR7 has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].

Q4: Is there any spectroscopic data available for SCR7?

A4: While the provided research papers focus on the biological activity of SCR7, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of SCR7, a DNA ligase inhibitor." [].

Q5: How does SCR7 perform under various conditions?

A5: The provided research papers primarily focus on the biological activity of SCR7 and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.

Q6: How do structural modifications of SCR7 impact its activity and potency?

A6: Studies have shown that the cyclized and oxidized forms of SCR7 (SCR7-cyclized and SCR7-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized SCR7 derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to SCR7 [].

Q7: Has the impact of SCR7 modification on its selectivity been investigated?

A7: While SCR7 is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, SCR7-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].

Q8: Are there any formulation strategies to improve the stability or bioavailability of SCR7?

A9: Researchers have explored encapsulating SCR7 in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of SCR7 in cancer cell lines [, ]. Additionally, a water-soluble version of SCR7, named water-soluble SCR7 (WS-SCR7) has been synthesized to address solubility limitations [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SCR7?

A9: While the provided research papers focus on the in vitro and in vivo efficacy of SCR7, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.

Q10: What cell-based assays have been used to study the efficacy of SCR7?

A11: Various cell-based assays have been employed to assess SCR7 efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.

Q11: Has SCR7 been tested in animal models, and what are the findings?

A12: Yes, SCR7 has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, SCR7 administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].

Q12: Are there known resistance mechanisms to SCR7?

A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss SCR7 resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.

Q13: What is the safety profile of SCR7?

A13: Although preclinical studies in mice models suggest minimal side effects with SCR7 treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.

Q14: What tools and resources are essential for efficient research on SCR7?

A14: Efficient research on SCR7 necessitates access to various tools and resources, including:

    Q15: What are the key milestones in the research on SCR7?

    A15: The research journey of SCR7 is marked by several key milestones:

    • Initial discovery: The identification of SCR7 as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].
    • Characterization of SCR7 derivatives: Subsequent studies explored the synthesis and characterization of various SCR7 derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].
    • Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver SCR7 effectively [, ].
    • In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of SCR7, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].

    Q16: What are the potential cross-disciplinary applications of SCR7 research?

    A16: SCR7 research extends beyond oncology and holds promise for applications in various fields, including:

    • Infectious diseases: SCR7 has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].
    • Genetic disorders: Researchers are exploring the use of SCR7 in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.